molecular formula C18H22O3 B4890248 2-[3-(2-methoxyphenoxy)propoxy]-1,4-dimethylbenzene

2-[3-(2-methoxyphenoxy)propoxy]-1,4-dimethylbenzene

Cat. No.: B4890248
M. Wt: 286.4 g/mol
InChI Key: BSLPRXWEHLBKIM-UHFFFAOYSA-N
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Description

2-[3-(2-methoxyphenoxy)propoxy]-1,4-dimethylbenzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of a benzene ring substituted with two methyl groups and a propoxy chain linked to a methoxyphenoxy group. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(2-methoxyphenoxy)propoxy]-1,4-dimethylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with 1,4-dimethylbenzene (p-xylene) and 2-methoxyphenol.

    Etherification: The 2-methoxyphenol undergoes etherification with 3-chloropropanol in the presence of a base such as potassium carbonate to form 3-(2-methoxyphenoxy)propanol.

    Alkylation: The 3-(2-methoxyphenoxy)propanol is then alkylated with 1,4-dimethylbenzene using a suitable catalyst, such as aluminum chloride, under controlled temperature and pressure conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzene ring, forming corresponding carboxylic acids.

    Reduction: Reduction reactions can target the ether linkages, potentially breaking them down into simpler alcohols and phenols.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols and phenols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-[3-(2-methoxyphenoxy)propoxy]-1,4-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals, polymers, and coatings due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[3-(2-methoxyphenoxy)propoxy]-1,4-dimethylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit or activate certain enzymes, leading to desired therapeutic effects. The pathways involved can include signal transduction cascades, modulation of gene expression, or direct interaction with cellular components.

Comparison with Similar Compounds

    2-[3-(2-hydroxyphenoxy)propoxy]-1,4-dimethylbenzene: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-[3-(2-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene: Similar structure but with an ethoxy group instead of a methoxy group.

    2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene: Similar structure but with the methyl groups in different positions on the benzene ring.

Uniqueness: 2-[3-(2-methoxyphenoxy)propoxy]-1,4-dimethylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where precise molecular interactions are required.

Properties

IUPAC Name

2-[3-(2-methoxyphenoxy)propoxy]-1,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-14-9-10-15(2)18(13-14)21-12-6-11-20-17-8-5-4-7-16(17)19-3/h4-5,7-10,13H,6,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLPRXWEHLBKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCOC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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